![molecular formula C19H23N3O2S B2993390 N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide CAS No. 1223174-82-0](/img/structure/B2993390.png)
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
The compound is a derivative of benzoxazinone, which is a class of compounds known for their interesting biological properties . Benzoxazinones have been used as starting materials for different clinically used 4-quinazolone derivatives . They are also used as antiphlogistic drugs .
Chemical Reactions Analysis
Benzoxazinones can undergo a variety of chemical reactions. For example, they can be used in Friedel-Crafts reactions .Scientific Research Applications
Synthesis and Electrophysiological Activity
One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating that certain compounds exhibited potency in in vitro assays comparable to known class III agents, indicating potential applications in cardiac electrophysiological modulation (Morgan et al., 1990).
Heterocyclic Compound Synthesis
Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional chemical methods and modern microwave techniques highlights the chemical versatility and potential for producing compounds with valuable biological activities (Youssef et al., 2012).
Antibacterial and Antimicrobial Activities
A series of novel 1,2,4-triazole derivatives synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides demonstrated antibacterial and antifungal activity, indicating potential applications in developing new antimicrobial agents (Mange et al., 2013).
Mechanism of Action
Target of Action
It’s known that benzoxazine derivatives, a core structure in the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Benzoxazine derivatives are known to undergo various chemical reactions, leading to the formation of intermediate compounds . These intermediates may interact with their targets, leading to changes in the biological function of the targets .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with benzoxazine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with benzoxazine and indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects, potentially leading to therapeutic benefits.
Future Directions
properties
IUPAC Name |
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-22-13-14(24-17-10-6-5-9-16(17)22)12-21(2)19(23)15-8-7-11-20-18(15)25-3/h5-11,14H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUSGPCYYOQIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
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